1,4-bis(4-chlorophenyl)benzene
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Overview
Description
1,4-Bis(4-chlorophenyl)benzene, also known as 4,4’'-dichloro-p-terphenyl, is an aromatic compound with the molecular formula C18H12Cl2. It consists of a benzene ring substituted with two 4-chlorophenyl groups at the 1 and 4 positions. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(4-chlorophenyl)benzene can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of 4-chlorophenylboronic acid with 1,4-dibromobenzene in the presence of a palladium catalyst and a base.
Grignard Reaction: Another approach involves the reaction of 4-chlorophenylmagnesium bromide with 1,4-dichlorobenzene.
Industrial Production Methods
Industrial production of this compound often employs the Suzuki-Miyaura coupling due to its efficiency and scalability. The process involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-chlorophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents such as nitro, amino, or alkyl groups.
Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and alkylating agents (e.g., alkyl halides).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include 1,4-bis(4-nitrophenyl)benzene, 1,4-bis(4-aminophenyl)benzene, and various alkylated derivatives.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Scientific Research Applications
1,4-Bis(4-chlorophenyl)benzene has several scientific research applications, including:
Material Science: It is used as a building block for the synthesis of advanced materials such as liquid crystals and polymers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It is used as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1,4-bis(4-chlorophenyl)benzene is primarily related to its ability to interact with specific molecular targets and pathways. In catalytic reactions, it acts as a ligand, coordinating with metal centers to facilitate the formation of carbon-carbon bonds . In biological systems, its mechanism of action may involve interactions with cellular receptors or enzymes, leading to various biological effects .
Comparison with Similar Compounds
1,4-Bis(4-chlorophenyl)benzene can be compared with other similar compounds, such as:
1,4-Bis(4-bromophenyl)benzene: Similar in structure but with bromine atoms instead of chlorine.
1,4-Bis(4-fluorophenyl)benzene: Contains fluorine atoms, leading to distinct electronic and steric effects compared to the chlorine derivative.
1,4-Bis(4-methylphenyl)benzene: Substituted with methyl groups, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable compound in various chemical and industrial processes .
Properties
CAS No. |
21711-52-4 |
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Molecular Formula |
C18H12Cl2 |
Molecular Weight |
299.2 g/mol |
IUPAC Name |
1,4-bis(4-chlorophenyl)benzene |
InChI |
InChI=1S/C18H12Cl2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H |
InChI Key |
QLCZEWQYJYSIDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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